molecular formula C13H7Cl2F3N2O2 B2772883 5,6-dichloro-N-[4-(trifluoromethoxy)phenyl]pyridine-3-carboxamide CAS No. 868234-31-5

5,6-dichloro-N-[4-(trifluoromethoxy)phenyl]pyridine-3-carboxamide

Cat. No. B2772883
M. Wt: 351.11
InChI Key: WJLCSPYWHZPHTD-UHFFFAOYSA-N
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Description

“5,6-dichloro-N-[4-(trifluoromethoxy)phenyl]pyridine-3-carboxamide” is a chemical compound with the molecular formula C13H7Cl2F3N2O . It is a fluorinated heterocyclic building block used in chemical synthesis .


Synthesis Analysis

The synthesis of this compound involves complex chemical reactions. For instance, one study discusses the reaction mechanism of 5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carbonitrile with unsaturated carbonyl compounds . The intermediate APPC, which has three nucleophilic centers including its α-carbon atom (pyrazole) and amino groups to react with electrophiles, is a key intermediate not only for the synthesis of Fipronil but also for the construction of other useful heterocyclic compounds .


Molecular Structure Analysis

The molecular structure of “5,6-dichloro-N-[4-(trifluoromethoxy)phenyl]pyridine-3-carboxamide” can be analyzed using X-ray crystallography . The crystal structure of 1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-6-ethyl-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile was obtained and determined by X-ray crystallography .


Chemical Reactions Analysis

The compound is involved in various chemical reactions. For example, the reaction mechanism of 5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carbonitrile with unsaturated carbonyl compounds was proposed . The intermediate APPC contains a strong electron-withdrawing group (CN) in its three position, which might lead to its condensation and cycloaddition reactions showing obvious differences from those conventionally reported aminopyrazole compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of “5,6-dichloro-N-[4-(trifluoromethoxy)phenyl]pyridine-3-carboxamide” can be inferred from its molecular structure. For instance, it has a molecular weight of 335.1086896 . More detailed properties like melting point, boiling point, solubility, etc., are not available in the current resources.

Scientific Research Applications

Synthesis of Anticancer and Anti-inflammatory Agents

Research includes the synthesis of novel pyrazolopyrimidines derivatives showing anticancer and anti-5-lipoxygenase activities, indicating potential for treatment and research into cancer and inflammation-related diseases (Rahmouni et al., 2016).

Development of NF-kB and AP-1 Gene Expression Inhibitors

Studies have been conducted on derivatives of pyrimidine compounds as inhibitors of NF-kB and AP-1 gene expression, important for controlling inflammation and cancer cell proliferation (Palanki et al., 2000).

Creation of New Polyamides with Potential Industrial Applications

The synthesis of new polyamides using derivatives of pyridine carboxamide, emphasizing materials science and engineering applications, showcases the versatility of this compound in creating new materials (Faghihi & Mozaffari, 2008).

Antitubercular and Antibacterial Activities

A series of carboxamide derivatives have been synthesized and screened for their antitubercular and antibacterial activities, highlighting the role of these compounds in developing new antibiotics (Bodige et al., 2020).

Synthesis and Antimicrobial Activity of Pyridothienopyrimidines

The compound has been utilized in the synthesis of pyridothienopyrimidines and related compounds with antimicrobial activities, indicating its importance in the search for new antimicrobial agents (Abdel-rahman et al., 2002).

Future Directions

Trifluoromethyl-containing compounds have been gaining attention in the field of medicinal chemistry. They make up more than 50 percent of the best-selling drug molecules approved by the US Food and Drug Administration (FDA) . Therefore, the future research directions could involve exploring the potential applications of “5,6-dichloro-N-[4-(trifluoromethoxy)phenyl]pyridine-3-carboxamide” in the development of new pharmaceuticals.

properties

IUPAC Name

5,6-dichloro-N-[4-(trifluoromethoxy)phenyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Cl2F3N2O2/c14-10-5-7(6-19-11(10)15)12(21)20-8-1-3-9(4-2-8)22-13(16,17)18/h1-6H,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJLCSPYWHZPHTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=CC(=C(N=C2)Cl)Cl)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Cl2F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6-dichloro-N-[4-(trifluoromethoxy)phenyl]pyridine-3-carboxamide

Synthesis routes and methods

Procedure details

The title compound was prepared in an analogous fashion to that described in Stage 30.1 using 5,6-dichloronicotinic acid and 4-(trifluoromethoxy)aniline to afford an off-white solid. UPLC-MS (Condition 1) tR=3.05 min, m/z=350.9/352.9 [M+H]+, m/z=348.9/351.0 [M−H]−; 1H-NMR (400 MHz, DMSO-d6) δ ppm 7.40 (d, J=8.6 Hz, 2H) 7.86 (d, J=9.3 Hz, 2H) 8.63 (d, J=2.0 Hz, 1H) 8.90 (d, J=2.2 Hz, 1H) 10.70 (s, 1H).
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